N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a piperidine ring, and various functional groups
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S3/c1-3-8-23(19,20)17-7-5-6-10(9-17)11(18)14-12-15-16-13(22-12)21-4-2/h10H,3-9H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHABXCTOGJTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the propylsulfonyl group via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl and piperidine groups may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide
- Ethidimuron (N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea)
Uniqueness
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide is unique due to the combination of its functional groups and ring structures, which confer specific chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
